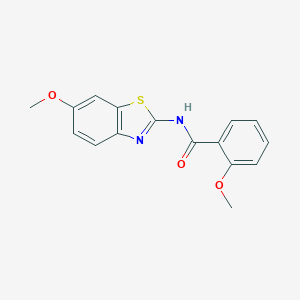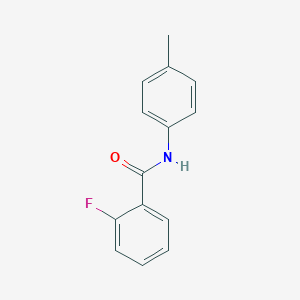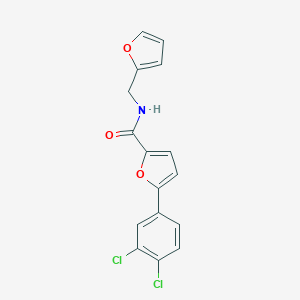
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as EPTAD, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively researched for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
作用機序
The exact mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione may alter gene expression patterns and have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its relatively low toxicity compared to other thiazolidinediones. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have a high selectivity for its target enzymes, which reduces the risk of off-target effects. However, one of the limitations of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of research is to further elucidate the mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and its effects on various signaling pathways. Another area of research is to investigate the potential therapeutic applications of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione in other diseases such as obesity, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and improving its solubility for in vivo administration.
Conclusion:
In conclusion, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-diabetic, and neuroprotective properties. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione acts through multiple pathways, including activation of the AMPK pathway and inhibition of HDACs. While 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages, such as low toxicity and high selectivity, it also has limitations such as poor solubility. Future research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione could lead to the development of new therapies for various diseases.
合成法
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by reacting ethyl 4-aminobenzoate with thiosemicarbazide in the presence of acetic acid and then cyclizing the resulting product with acetic anhydride. The final product is then purified by recrystallization.
特性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC名 |
5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-8-5-3-7(4-6-8)12-10-9(14)13-11(15)17-10/h3-6,10,12H,2H2,1H3,(H,13,14,15) |
InChIキー |
OUVVLTAOIXDUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
正規SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)
